3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)-
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Overview
Description
3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- is a complex organic compound that belongs to the pyridazinone class. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structural features, including a pyridazinone core substituted with various functional groups such as butoxy, methoxy, chloro, and methylethoxy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the substituents through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution: Introduction of the butoxy and methoxy groups through nucleophilic substitution reactions.
Electrophilic aromatic substitution: Incorporation of the chloro group via electrophilic aromatic substitution.
Amidation: Formation of the amino linkage by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Pyrazoles: Structurally related compounds with a pyrazole core.
Pyrimidines: Compounds with a pyrimidine core, often exhibiting similar biological activities.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-4-chloro-6-(1-methylethoxy)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117613-82-8 |
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Molecular Formula |
C19H26ClN3O4 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[(3-butoxy-4-methoxyphenyl)methylamino]-5-chloro-3-propan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H26ClN3O4/c1-5-6-9-26-15-10-13(7-8-14(15)25-4)11-21-17-16(20)18(24)22-23-19(17)27-12(2)3/h7-8,10,12H,5-6,9,11H2,1-4H3,(H2,21,22,24) |
InChI Key |
YUHCOCDUVCJMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2OC(C)C)Cl)OC |
Origin of Product |
United States |
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